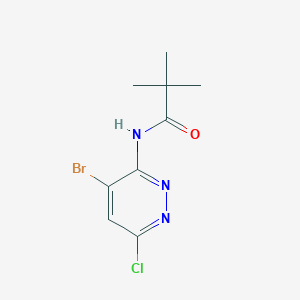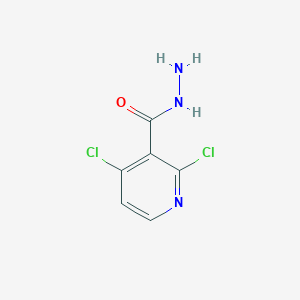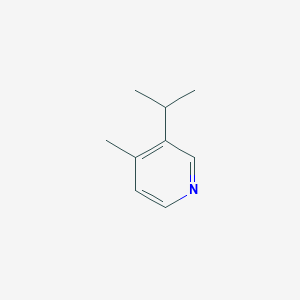
3-Isopropyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-4-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Methylpyridine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 4-methylpyridine, generating a nucleophilic pyridine anion. This anion then attacks the isopropyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Isopropyl-4-methylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular pathways involved are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpyridine: A positional isomer with a methyl group at the 3-position.
4-Methylpyridine: A positional isomer with a methyl group at the 4-position.
3-Isopropylpyridine: A derivative with an isopropyl group at the 3-position.
Uniqueness
3-Isopropyl-4-methylpyridine is unique due to the simultaneous presence of both isopropyl and methyl groups on the pyridine ring. This dual substitution pattern imparts distinct chemical properties, such as altered reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4810-80-4 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-6-10-5-4-8(9)3/h4-7H,1-3H3 |
Clave InChI |
CLMGLIYUNAKJFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


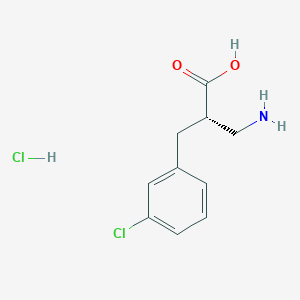
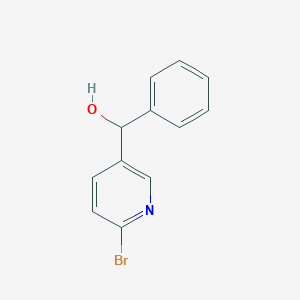
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
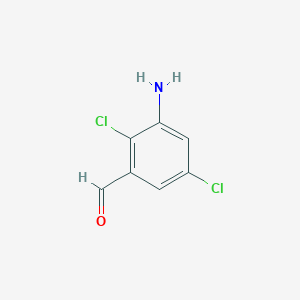
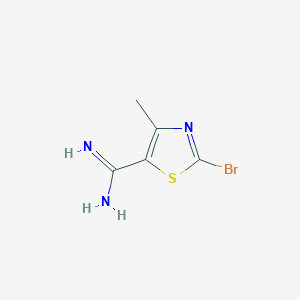
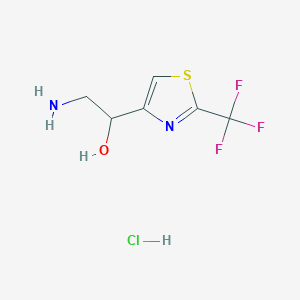
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
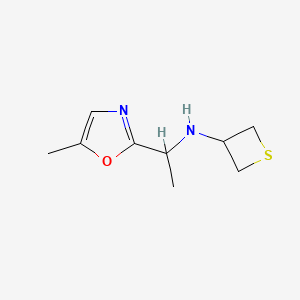
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
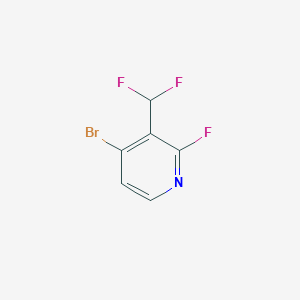
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
